molecular formula C13H8F3N3O2S2 B15168713 N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide CAS No. 646040-65-5

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide

Cat. No.: B15168713
CAS No.: 646040-65-5
M. Wt: 359.4 g/mol
InChI Key: XQJKZXNOBKRFRH-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound known for its unique structural features and diverse applications. The compound contains a trifluoromethyl group, a benzothiadiazole ring, and a sulfonamide group, which contribute to its distinct chemical properties and reactivity. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity. The final product is often recrystallized from solvents like toluene to achieve the desired crystalline form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide is unique due to its combination of a trifluoromethyl group, a benzothiadiazole ring, and a sulfonamide group. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

646040-65-5

Molecular Formula

C13H8F3N3O2S2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide

InChI

InChI=1S/C13H8F3N3O2S2/c14-13(15,16)8-1-3-9(4-2-8)19-23(20,21)10-5-6-11-12(7-10)18-22-17-11/h1-7,19H

InChI Key

XQJKZXNOBKRFRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC3=NSN=C3C=C2

Origin of Product

United States

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